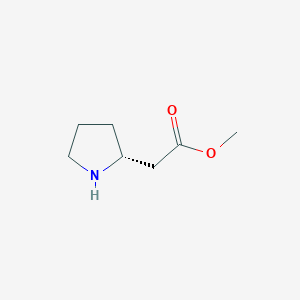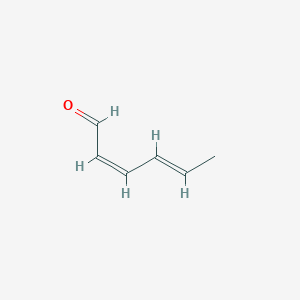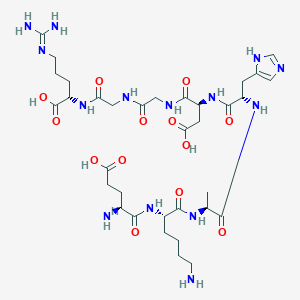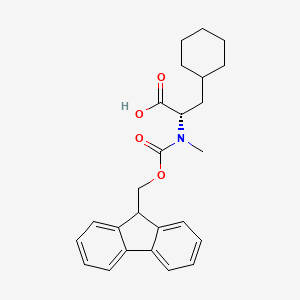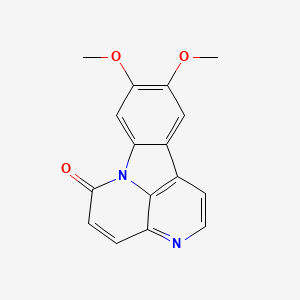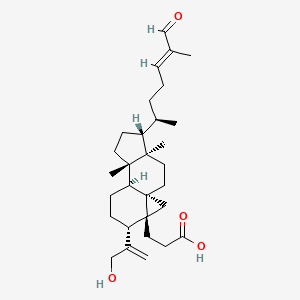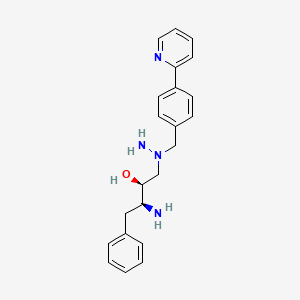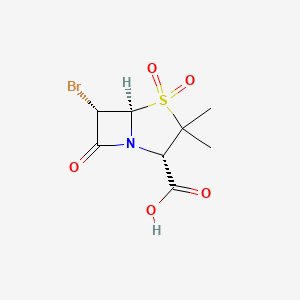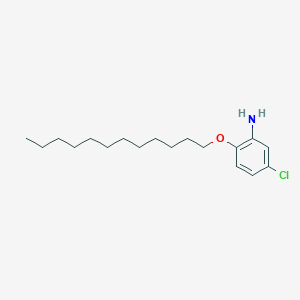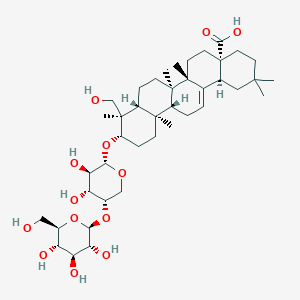
Broussoflavonol F
Descripción general
Descripción
Broussoflavonol F es un compuesto flavonóide prenilado aislado del género Broussonetia, particularmente de Broussonetia papyrifera. Los flavonoides prenilados son un tipo especial de derivado de flavonoides caracterizado por la presencia de uno o más grupos prenilo en el núcleo principal del flavonoide. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen efectos anticancerígenos, antiinflamatorios y neuroprotectores .
Aplicaciones Científicas De Investigación
Broussoflavonol F tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Broussoflavonol F ejerce sus efectos principalmente a través de la inhibición de la xantina oxidasa, una enzima involucrada en la producción de especies reactivas de oxígeno. Al inhibir esta enzima, this compound reduce el estrés oxidativo y la inflamación, contribuyendo a sus propiedades anticancerígenas y antiinflamatorias . Los objetivos moleculares y las vías involucradas incluyen la modulación de las vías de estrés oxidativo y la inhibición de los mediadores proinflamatorios .
Análisis Bioquímico
Biochemical Properties
Broussoflavonol F plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound inhibits the Fe²⁺-induced formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner . This interaction suggests that this compound can act as an antioxidant, protecting cells from oxidative stress. Additionally, this compound exhibits cytotoxicity against human cancer cell lines, indicating its potential as an anti-cancer agent .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and inhibits cell proliferation . This compound also affects the expression of genes involved in oxidative stress response, further highlighting its role as an antioxidant. Moreover, this compound has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged antioxidant activity and continued inhibition of cancer cell proliferation . These findings suggest that this compound maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, this compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity in normal cells, indicating a potential threshold for safe and effective use . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound inhibits enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage. Additionally, this compound may influence the levels of metabolites involved in cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues . The transport and distribution of this compound are crucial for its bioactivity, as they determine the concentration of the compound at its site of action. Understanding these processes can help optimize the therapeutic use of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it exerts its antioxidant effects by reducing the production of reactive oxygen species. The subcellular localization of this compound is essential for its bioactivity, as it determines the interactions with specific biomolecules and cellular processes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Broussoflavonol F implica la prenilación del esqueleto flavonóide. La prenilación se refiere a la adición de grupos prenilo (grupos alquilo sustituyentes como prenilo, geranilo, lavandulilo y farnesilo) a la estructura flavonóide. Esta modificación se puede lograr a través de varias reacciones químicas, que incluyen oxidación, ciclización e hidroxilación .
Métodos de producción industrial
La producción industrial de this compound generalmente implica la extracción y el aislamiento del compuesto de fuentes naturales, como la planta Broussonetia papyrifera. También se están explorando técnicas avanzadas en biología sintética e ingeniería metabólica para mejorar la producción de flavonoides y sus formas modificadas .
Análisis De Reacciones Químicas
Tipos de reacciones
Broussoflavonol F experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción generalmente implican temperaturas controladas, niveles de pH y sistemas de solventes para asegurar las modificaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados a menudo exhiben actividades biológicas mejoradas o modificadas .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a Broussoflavonol F incluyen otros flavonoides prenilados, como:
- Broussoflavan A
- Broussoaurone A
- Broussoflavonol G
Singularidad
This compound es único debido a su alta citotoxicidad contra líneas celulares de cáncer humano, con valores de IC50 que van de 3.83 a 4.13 µM . Esto lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapias contra el cáncer.
Propiedades
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMNUQOUANAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Broussoflavonol F?
A1: this compound has shown promising interactions with various protein targets relevant to disease pathways. Studies highlight its potential as a:
- SARS-CoV-2 Main Protease Inhibitor: Molecular docking studies suggest that this compound can bind to the main protease of SARS-CoV-2, potentially inhibiting its activity. [, ]
- PAK1 Inhibitor: this compound emerged as a potential PAK1 inhibitor in molecular docking simulations, implicating its potential use against COVID-19. []
- MAPK1 Inhibitor: Research indicates this compound exhibits strong binding affinity to MAPK1, suggesting potential as an anti-COVID-19 agent by inhibiting the MAPK1 pathway. []
- Fructose 1,6-Bisphosphatase (FBPase) Inhibitor: Molecular docking studies indicate that this compound can interact with the allosteric site of FBPase, a key enzyme in gluconeogenesis, suggesting potential antidiabetic activity. []
- Antiplatelet Agent: this compound has demonstrated strong inhibition of arachidonic acid (AA)-induced platelet aggregation, potentially acting as a cyclooxygenase inhibitor. []
Q2: What is the molecular structure of this compound?
A2: this compound is a prenylated flavonol. Although the provided research excerpts do not explicitly state the molecular formula and weight, they offer detailed spectroscopic data from techniques like UV, IR, HRESIMS, 1D, and 2D NMR. [, , , , , , ] These data are crucial for structural elucidation and confirmation.
Q3: How does the structure of this compound relate to its activity?
A3: While the provided research doesn't delve into comprehensive Structure-Activity Relationship (SAR) studies for this compound, it highlights the importance of its prenylated flavonol structure for its observed activities. For instance, the prenyl group is likely crucial for its interaction with targets like SARS-CoV-2 main protease and FBPase. [, ] Further research exploring modifications to its core structure could optimize its potency and selectivity for specific targets.
Q4: What is known about the stability of this compound?
A4: The provided research does not provide specific information about the stability of this compound under various conditions or potential formulation strategies to enhance its stability, solubility, or bioavailability. Future studies focusing on these aspects are essential for translating its therapeutic potential into practical applications.
Q5: Has this compound shown efficacy in in vitro or in vivo models?
A5: Yes, research indicates that this compound exhibits promising in vitro activities:
- Antioxidant Activity: this compound demonstrates potent antioxidant activity, as evidenced by its radical scavenging abilities against DPPH. [, ]
- Antimelanogenesis Activity: this compound shows potential as a cosmetic ingredient by inhibiting melanin production in B16 melanoma cells without significant cytotoxicity. []
- Cytotoxic Activity: this compound exhibits moderate cytotoxic activity against several human cancer cell lines, including KB, MCF-7, HepG-2, and LU. []
Q6: What are the potential sources of this compound?
A6: this compound has been identified and isolated from various plant sources, particularly those belonging to the Moraceae family. These sources include:
- Propolis from Stingless Bees: this compound is a notable component of propolis collected from stingless bees like Tetragonula aff. biroi and Wallacetrigona incisa. [, , , ]
- Macaranga Species: Several species of the Macaranga genus, including Macaranga gigantea, Macaranga inermis, Macaranga recurvata, and Macaranga indica, have been identified as sources of this compound. [, , , , ]
- Morus cathayana: This plant, belonging to the Moraceae family, has also been identified as a source of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



